An In-depth Technical Guide to 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. Drawing from established synthetic protocols and the known reactivity of its constituent moieties, this document details its molecular structure, synthesis, and physicochemical properties, and discusses its potential biological significance within the broader context of related heterocyclic compounds.
Introduction: The Scientific Interest in N-Acylated Thiazolines
The 2-aminothiazole scaffold and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[1] The dihydro- variant, the 2-aminothiazoline ring system, retains significant biological potential. Acylation of the 2-amino group, particularly with reactive moieties like chloroacetamide, introduces an electrophilic center that can potentially engage in covalent interactions with biological targets, a strategy increasingly utilized in the design of targeted therapeutics.[2]
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide merges the established biological relevance of the thiazoline ring with the reactive potential of a chloroacetamide warhead. This combination makes it a molecule of significant interest for exploring novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The core structure of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide consists of a saturated five-membered thiazoline ring, N-acylated at the 2-position with a chloroacetyl group.
Molecular Formula: C₅H₇ClN₂OS
Molecular Weight: 178.64 g/mol
IUPAC Name: 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
CAS Number: 1779-81-3 (for the precursor, 2-amino-4,5-dihydrothiazole)
Predicted Physicochemical Properties:
While experimental data for the target molecule is limited, its properties can be inferred from its constituent parts and related structures.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Melting Point | 131–133 °C | Experimental data.[3] |
| Appearance | White powder | Experimental data.[3] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMF, and dioxane. Limited solubility in water. | Based on the properties of similar organic amides and thiazoline derivatives. |
| Stability | Stable under standard conditions. Hydrolyzes under strong acidic or basic conditions. The chloroacetamide moiety is reactive towards nucleophiles. | General chemical principles of amides and alkyl halides. |
Synthesis of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
The synthesis of the title compound is a direct and efficient process involving the acylation of a commercially available precursor, 2-amino-4,5-dihydrothiazole (also known as 2-amino-2-thiazoline).
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 2-amino-4,5-dihydrothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards product formation.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 2-chloro-N-(4,5-dihydrothiazol-2-yl)acetamide.[3]
Materials:
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2-amino-4,5-dihydrothiazole (2-amino-2-thiazoline) (CAS: 1779-81-3)
-
Chloroacetyl chloride (CAS: 79-04-9)
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Triethylamine
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Dioxane
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Cold water
Procedure:
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To a solution of 2-amino-4,5-dihydrothiazole (3 mmol) and triethylamine (3 mmol) in 5 ml of dioxane, add a solution of chloroacetyl chloride (3 mmol) in 5 ml of dioxane dropwise.
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Stir the resulting mixture for 15 minutes at room temperature.
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Heat the reaction mixture to 70–80 °C for 30 minutes.
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After cooling, pour the mixture into 50 ml of cold water.
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Collect the resulting precipitate by filtration.
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Wash the solid with water and recrystallize from isopropanol to yield 2-chloro-N-(4,5-dihydrothiazol-2-yl)acetamide as a white powder.[3]
Yield: 58%[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide.
Spectroscopic Characterization
The structural elucidation of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide relies on standard spectroscopic techniques. Below are the expected spectral characteristics based on the known properties of the functional groups and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the amide and thiazoline functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3350 | Strong, sharp | N-H stretch (amide) |
| ~1680-1700 | Strong, sharp | C=O stretch (amide I band) |
| ~1530-1550 | Strong | N-H bend (amide II band) |
| ~2850-2960 | Medium | C-H stretch (aliphatic CH₂ groups of the thiazoline ring) |
| ~1600-1650 | Medium | C=N stretch (thiazoline ring) |
| ~650-800 | Medium-Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the connectivity of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | Singlet (broad) | 1H | N-H (amide proton) |
| ~4.2-4.4 | Singlet | 2H | Cl-CH₂ -C=O |
| ~3.8-4.0 | Triplet | 2H | N-CH₂ -CH₂-S |
| ~3.2-3.4 | Triplet | 2H | N-CH₂-CH₂ -S |
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C =O (amide carbonyl) |
| ~160-165 | N-C =N (thiazoline C2) |
| ~45-50 | C H₂-S (thiazoline C5) |
| ~40-45 | Cl-C H₂ |
| ~25-30 | N-C H₂ (thiazoline C4) |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and fragmentation analysis.
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Molecular Ion (M⁺): Expected at m/z ≈ 178 and 180 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).
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Key Fragmentation Pathways:
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Loss of the chloroacetyl group (-COCH₂Cl) to give the 2-aminothiazoline fragment.
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Cleavage of the C-Cl bond.
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Fragmentation of the thiazoline ring.
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Reactivity and Potential Applications
The reactivity of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is primarily dictated by the electrophilic chloroacetamide moiety.
Covalent Modification of Biomolecules
The chloroacetamide group is a known "warhead" in the design of covalent inhibitors.[2] It can undergo nucleophilic substitution with soft nucleophiles like the thiol group of cysteine residues in proteins. This irreversible binding can lead to potent and prolonged pharmacological effects.
Caption: Covalent modification of a cysteine residue by the chloroacetamide moiety.
Potential Therapeutic Applications
Given the diverse biological activities of 2-aminothiazole derivatives, this compound could be explored as a lead for:
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Anticancer Agents: Many thiazole-containing compounds exhibit antiproliferative activity.[1]
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Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs.
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Enzyme Inhibitors: The reactive chloroacetamide group makes it a candidate for inhibiting enzymes with a nucleophilic residue in their active site.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the safe handling of this and related chemical entities.
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Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4][5]
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2-amino-4,5-dihydrothiazole is a heterocyclic amine and should be handled with care, avoiding skin and eye contact.
-
The final product, 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide , should be treated as a potentially toxic and irritant compound, given the known hazards of chloroacetamide. Chloroacetamide itself is toxic, an irritant, and may cause allergic skin reactions.[6]
General Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
Conclusion
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetically accessible molecule that combines the biologically relevant 2-aminothiazoline core with a reactive chloroacetamide functional group. This structural combination makes it a compelling candidate for further investigation in drug discovery, particularly in the development of targeted covalent inhibitors. This guide provides a foundational understanding of its synthesis, characterization, and scientific context to aid researchers in their exploration of this and related compounds.
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